DPA-714 is a synthetic compound belonging to the pyrazolopyrimidine class of molecules. It acts as a selective, high-affinity ligand for the 18 kDa translocator protein (TSPO), formerly known as the peripheral benzodiazepine receptor. [, ] TSPO is expressed at low levels in the healthy brain but is significantly upregulated in activated microglia and macrophages, key players in neuroinflammation. [, , , ] Therefore, DPA-714 serves as a valuable tool in scientific research for imaging and quantifying neuroinflammation in various neurological diseases using Positron Emission Tomography (PET). [, , , , , , ]
DPA-714 can be synthesized from DPA-713 (N,N-diethyl-2-(2-(4-methoxyphenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)acetamide) in two steps. [] First, DPA-713 is reacted with 2-bromoethanol to replace the methoxy group with a 2-bromoethoxy group. Subsequently, the resulting compound undergoes a nucleophilic substitution reaction with potassium fluoride to replace the bromine atom with fluorine, yielding DPA-714. []
DPA-714 exerts its effects by binding to the TSPO located on the outer mitochondrial membrane, primarily in activated microglia and macrophages. [, , , , , , , , ] The exact downstream effects of this binding remain to be fully elucidated, but research suggests potential roles in modulating mitochondrial function and influencing the inflammatory response. [, , , , , ]
The LogP of DPA-714 was determined to be 2.71, indicating moderate lipophilicity. [] DPA-714 exhibits good stability, remaining stable for at least 4 hours in PBS and plasma. [] It demonstrates rapid penetration and good retention in the brain, [] as well as high uptake in organs rich in TSPO, such as the lungs, kidneys, and heart. []
CAS No.: 106344-20-1
CAS No.: 3322-93-8
CAS No.: 612-15-7
CAS No.: 500-56-1
CAS No.: 13966-05-7
CAS No.: 20772-38-7